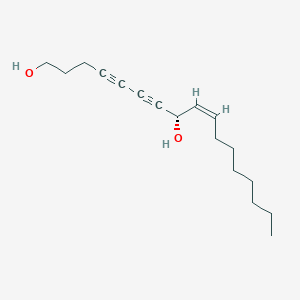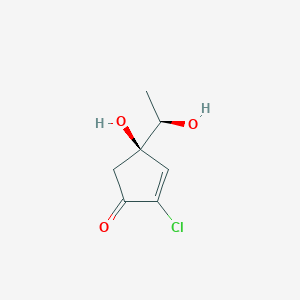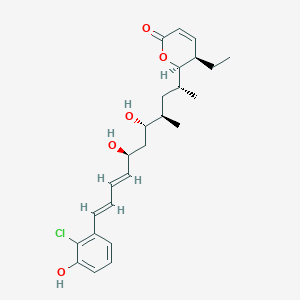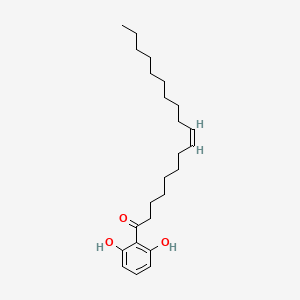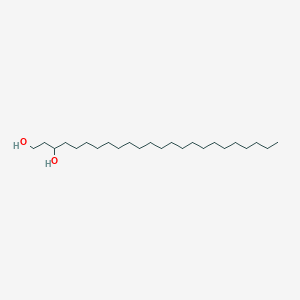
Tetracosane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosane-1,3-diol is a glycol.
Applications De Recherche Scientifique
Bioremediation and Environmental Applications
- A study by Dastgheib, Amoozegar, Khajeh, & Ventosa (2011) highlighted the use of a halotolerant Alcanivorax sp. strain in the biodegradation of petroleum compounds, including tetracosane, in saline environments. This strain showed potential for industrial applications in bioremediation of saline soils and wastes.
Downstream Processing in Microbial Production
- The review by Xiu & Zeng (2008) discusses the recovery and purification of biologically produced diols, including tetracosane-1,3-diol, in the context of microbial production, emphasizing the need for improved separation technologies.
Chemical Properties and Solubility Studies
- Research by Domańska, Domański, Klofutar, & Paljk (1989) focused on the solubility of tetracosane in various aliphatic alcohols, providing valuable data for chemical applications.
Lubricant and Industrial Applications
- Studies like those by Gupta, Cochran, & Cummings (1997) have examined the rheological behavior and molecular dynamics of tetracosane under confinement, relevant for lubricants and other industrial applications.
Phase Change Materials for Energy Storage
- The development of phase change materials using tetracosane for thermal energy storage was explored by Shin, Lee, Joo, Son, & Kang (2021). These materials show promise for efficient thermal energy storage systems.
Melting and Phase Transition Studies
- Research by Madruga, Haruki, & Horibe (2018) provided a comparative analysis of experimental results and numerical simulations on the melting of tetracosane, important for understanding its phase change properties.
Synthesis and Structural Analysis
- The synthesis and crystal structure of compounds related to tetracosane-1,3-diol were investigated by Suyama, Nakatsuka, Gunji, & Abe (2007), providing insights into the molecular structure and potential applications in materials science.
Propriétés
Nom du produit |
Tetracosane-1,3-diol |
|---|---|
Formule moléculaire |
C24H50O2 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
tetracosane-1,3-diol |
InChI |
InChI=1S/C24H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)22-23-25/h24-26H,2-23H2,1H3 |
Clé InChI |
RWVSXDXGEPXFDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(CCO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



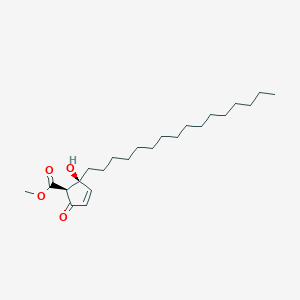
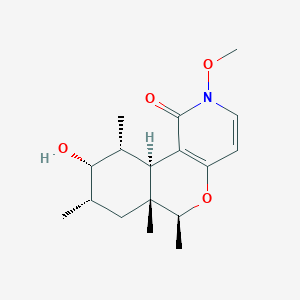
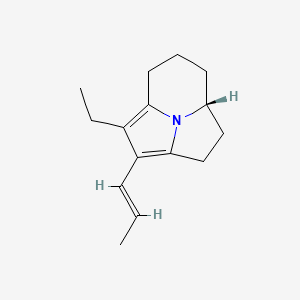
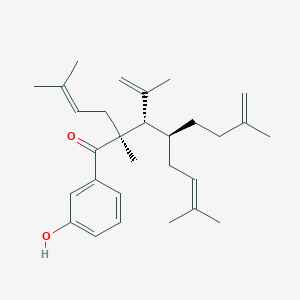
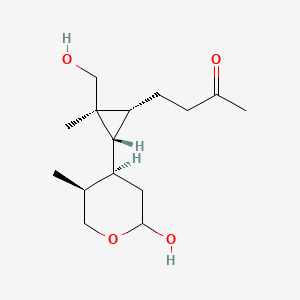
![(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one](/img/structure/B1249622.png)
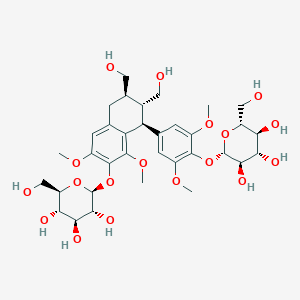
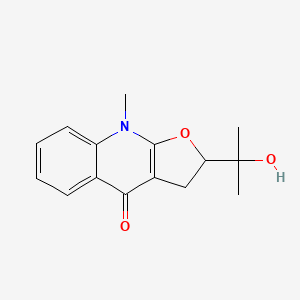
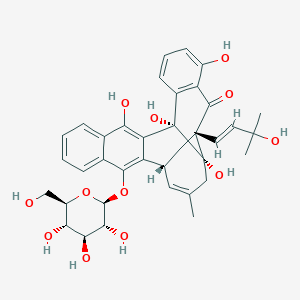
![1-(3-Phenylpropyl)-4-[[(4R)-2-(3-pyridyl)thiazolidin-4-yl]carbonyl]piperazine](/img/structure/B1249627.png)
